molecular formula C7H17NO3 B150304 Tris(hydroxyethyl)aminomethane CAS No. 125361-02-6

Tris(hydroxyethyl)aminomethane

Cat. No. B150304
M. Wt: 163.21 g/mol
InChI Key: GKODZWOPPOTFGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tris(hydroxyethyl)aminomethane (also known as Tris or THAM) is a chemical compound with the molecular formula C4H11NO3. It is a white crystalline powder that is commonly used in biochemistry and molecular biology as a buffer solution. Tris has a pKa value of 8.1, which makes it an effective buffer for a wide range of biological applications.

Scientific Research Applications

Microassay Development

  • Tris has been utilized in developing assays, particularly for measuring its concentration in biological samples. Linn and Roberts (1961) describe a method for quantifying Tris in blood or urine, leveraging its reaction with alkaline periodate (Linn & Roberts, 1961).

Molecular Cage Construction

  • Tris has been used in the formation of molecular structures, such as in the creation of a cubic polyoxometalate-organic molecular cage, demonstrating its role in the field of materials science (Zheng et al., 2010).

Biochemical and Cellular Research

  • It's been studied for its effects on cellular mechanisms. Marshall and Olefsky (1981) investigated the influence of Tris on insulin-induced loss of cell-surface insulin receptors in rat adipocytes (Marshall & Olefsky, 1981).

Chemical Interaction Studies

  • Research has been conducted on Tris' interaction with other substances, such as its effect on the dissolution rates of borosilicate glasses. Tournie et al. (2013) explored how Tris influences the alteration kinetics of these glasses (Tournie et al., 2013).

Role in Insulin Biosynthesis

  • Ejiri et al. (1985) examined Tris' impact on insulin, glucagon, and somatostatin release and synthesis in pancreatic B cells, indicating its utility in endocrinological studies (Ejiri et al., 1985).

Buffering Applications

  • Tris has been a subject of study in its buffering capacity, like in Rodkey's (1964) research where Tris solutions were used as a primary standard for Kjeldahl nitrogen analysis (Rodkey, 1964).

Catalysis in Chemical Synthesis

  • Its application as a catalyst in chemical synthesis is highlighted in the work by Kalla and Kim (2017), where they used Tris as an organobase catalyst for the synthesis of β-phosphonomalonates (Kalla & Kim, 2017).

Cellular Permeability Studies

  • In studies related to cellular biology, Tris has been used to examine its effects on the permeability of bacterial membranes, as shown in research by Irvin, Macalister, and Costerton (1981) on Escherichia coli (Irvin, Macalister, & Costerton, 1981).

properties

CAS RN

125361-02-6

Product Name

Tris(hydroxyethyl)aminomethane

Molecular Formula

C7H17NO3

Molecular Weight

163.21 g/mol

IUPAC Name

3-amino-3-(2-hydroxyethyl)pentane-1,5-diol

InChI

InChI=1S/C7H17NO3/c8-7(1-4-9,2-5-10)3-6-11/h9-11H,1-6,8H2

InChI Key

GKODZWOPPOTFGA-UHFFFAOYSA-N

SMILES

C(CO)C(CCO)(CCO)N

Canonical SMILES

C(CO)C(CCO)(CCO)N

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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